molecular formula C8H11N3O2 B1425771 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487350-26-4

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1425771
CAS No.: 1487350-26-4
M. Wt: 181.19 g/mol
InChI Key: RYDQBFKCXIUUJP-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group and at position 4 with a formyl (carbaldehyde) moiety. This structure combines the reactivity of the triazole ring with the conformational flexibility of the tetrahydrofuran substituent, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₈H₁₁N₃O₃, with a molecular weight of 197.20 g/mol . The compound is commercially available as a building block for organic synthesis, with applications in drug discovery and agrochemical research .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDQBFKCXIUUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487350-26-4
Record name 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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Preparation Methods

Synthesis of the 1,2,3-Triazole Core

A robust and widely used method for synthesizing 1H-1,2,3-triazoles is the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. For this compound, the azide component is often derived from a precursor bearing the oxolane moiety, while the alkyne is selected to allow subsequent aldehyde functionalization.

  • Azide Preparation: The oxolane ring is introduced via an azide intermediate synthesized from a tosylated oxolane derivative treated with sodium azide, yielding the corresponding azide compound in good yield (approximately 78%).

  • Cycloaddition Reaction: The azide reacts with a terminal alkyne in the presence of copper(I) iodide and a base (e.g., triethylamine) in acetonitrile at room temperature for 3 hours, producing the 1,2,3-triazole ring with the oxolane substituent attached at the 1-position.

Introduction of the Aldehyde Group at the 4-Position

Several methods exist for installing the aldehyde group on the triazole ring:

  • Direct Formylation: Using Vilsmeier-Haack reaction conditions or related formylation reagents to selectively introduce the aldehyde at the 4-position of the triazole ring.

  • Oxidation of Methyl Precursors: Starting from a methyl-substituted triazole, oxidation with reagents such as selenium dioxide or manganese dioxide can convert the methyl group to an aldehyde.

  • Carboxylation and Reduction: Carboxylation at the 4-position followed by reduction to the aldehyde.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azide formation NaN3, DMF, 70°C, 3 h 78 From tosylated oxolane precursor
CuAAC cycloaddition CuI, Et3N, MeCN, RT, 3 h 76-82 Formation of 1,2,3-triazole ring
Mitsunobu reaction PPh3, DIAD, dry THF, 0°C to RT, 3 h 86 Introduction of aromatic substituent
Reduction (DIBAL-H) Dry DCM, 0°C to RT, 3 h 90 Conversion to alcohol intermediate
Tosylation TsCl, Et3N, dry DCM, DMAP, 0°C to RT, 5 h 95 Activation of alcohol for azide substitution
Suzuki–Miyaura cross-coupling Pd(OAc)2 (5 mol%), K2CO3 (3 equiv), THF:H2O (3:1), 80-85°C, 10-12 h 82-91 Diversification of aromatic substituent

Yields are cumulative for each isolated step and may vary depending on scale and purification methods.

Research Findings and Analysis

  • The CuAAC "Click" chemistry provides a highly regioselective and efficient route to the 1,2,3-triazole core with oxolane substituents.
  • Using chiral starting materials like (S)-(-)-ethyl lactate enables stereochemical control in the oxolane moiety.
  • The Suzuki–Miyaura cross-coupling reaction allows for structural diversification at the aromatic ring, which can influence biological activity.
  • The aldehyde functional group introduction at the 4-position is critical for further derivatization or biological activity, although the exact method may require optimization depending on the substrate.
  • The overall synthetic route avoids harsh conditions and allows for good yields and purity of intermediates, facilitating scale-up.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Purpose Yield Range (%) Comments
Azide synthesis NaN3, DMF, 70°C Introduce azide group 78 Precursor for cycloaddition
CuAAC cycloaddition CuI, Et3N, MeCN, RT Form 1,2,3-triazole ring 76–82 Efficient, regioselective
Mitsunobu reaction PPh3, DIAD, dry THF Install aromatic substituent 86 Introduces chiral center
Reduction (DIBAL-H) Dry DCM, 0°C to RT Convert ester to alcohol 90 Prepares for azide substitution
Tosylation TsCl, Et3N, DMAP, dry DCM Activate alcohol for azide 95 High yield, clean reaction
Suzuki–Miyaura coupling Pd(OAc)2, K2CO3, THF:H2O, 80–85°C Aromatic diversification 82–91 Versatile for various substituents
Aldehyde introduction Vilsmeier-Haack or oxidation methods Install aldehyde at C-4 Variable Requires optimization

Chemical Reactions Analysis

Types of Reactions: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C8_8H11_{11}N3_3O2_2
  • SMILES : C1CC(OC1)CN2C=C(N=N2)C=O
  • InChIKey : RYDQBFKCXIUUJP-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+182.09241138.4
[M+Na]+204.07435148.9
[M+NH4]+199.11895145.2
[M+K]+220.04829147.9
[M-H]-180.07785140.0

Medicinal Chemistry

1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential as a scaffold in drug design due to the triazole moiety's ability to interact with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.

Anticancer Properties

Triazole compounds are also being explored for their anticancer potential. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its aldehyde functional group allows for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Material Science

The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Agricultural Chemistry

Compounds containing triazole rings are known to have fungicidal properties. There is potential for this compound to be developed into agricultural products aimed at protecting crops from fungal infections.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic strains such as E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls.

Case Study 2: Synthesis Pathways

Researchers developed synthetic pathways to create derivatives of this compound with enhanced biological activity. By modifying the oxolane ring or substituting different groups on the triazole ring, they were able to produce compounds with improved efficacy against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong interactions with metal ions and can inhibit the activity of metalloenzymes. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Oxolan-2-ylmethyl (tetrahydrofuran-derived) at N1; carbaldehyde at C4 C₈H₁₁N₃O₃ 197.20 High polarity due to oxolane group; used in chiral synthesis
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Chlorobenzyl at N1; carbaldehyde at C4 C₁₀H₈ClN₃O 229.65 Aromatic chlorobenzyl group enhances lipophilicity; potential pesticide intermediate
1-[(3-chlorophenyl)methyl]-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Chlorobenzyl at N1; difluoromethyl at C5; carbaldehyde at C4 C₁₁H₈ClF₂N₃O 271.65 Electron-withdrawing difluoromethyl group modulates reactivity; explored in antifungal agents
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Acetylated piperidin-2-ylmethyl at N1; carbaldehyde at C4 C₁₁H₁₆N₄O₂ 236.27 Bulky acetylpiperidine group improves metabolic stability; candidate for CNS drug development
1-(4-(Dimethylamino)benzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-(Dimethylamino)benzyl at N1; carbaldehyde at C4 C₁₂H₁₄N₄O 230.27 Electron-donating dimethylamino group enhances solubility; used in fluorescent probes

Q & A

Q. What are the optimal synthetic routes for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and an alkyne derivative. For example, a tetrahydrofuran (THF)-linked precursor can react with a propargyl aldehyde under reflux in toluene. Optimization involves solvent selection (polar aprotic solvents enhance yield), catalyst use (Cu(I) for regioselectivity), and temperature control to minimize side reactions .

Q. How should researchers characterize the structural conformation of this compound?

Use multidimensional NMR spectroscopy (¹H, ¹³C, ¹⁵N, and 2D ¹H-¹⁵N HMBC) to confirm regiochemistry and substituent positioning. X-ray crystallography is critical for resolving tautomeric forms (1H- vs. 2H-triazole) and analyzing intermolecular interactions (e.g., hydrogen bonds, π–π stacking) .

Q. What safety protocols are recommended for handling this compound?

The aldehyde group poses reactivity risks. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential Schiff base formation with proteins. Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize experimental conditions (e.g., solvent, catalyst loading). For instance, ICReDD’s workflow integrates computational screening with high-throughput validation to reduce trial-and-error cycles .

Q. What mechanistic insights explain its biological activity (e.g., glycosidase inhibition)?

The aldehyde group reacts with lysine residues in enzymes (e.g., α-glycosidase) to form Schiff base adducts , disrupting active sites. Comparative studies show 2H-triazole tautomers exhibit higher inhibition than 1H-forms due to improved steric alignment with enzyme pockets .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data?

Cross-validate using complementary techniques :

  • NMR for solution-state tautomer distribution.
  • XRD for solid-state conformation.
  • IR spectroscopy to detect aldehyde C=O stretching (~2850 cm⁻¹). Discrepancies may arise from solvent effects or polymorphism .

Q. What experimental designs are effective for optimizing reaction yields?

Apply factorial design to test variables:

  • Temperature (60–100°C).
  • Catalyst loading (0.5–5 mol%).
  • Solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions while minimizing runs .

Q. How does the oxolane (tetrahydrofuran) substituent influence physicochemical properties?

The oxolane ring enhances water solubility via ether oxygen hydrogen bonding. It also stabilizes the triazole-aldehyde conformation through steric hindrance, as shown in comparative molecular dynamics simulations .

Q. Can AI-driven automation accelerate derivative screening?

Yes. Autonomous labs integrate robotic synthesis with real-time LC-MS analysis. For example, AI algorithms prioritize derivatives with predicted high binding affinity to target enzymes, reducing synthesis waste by >40% .

Q. What strategies mitigate instability during long-term storage?

Lyophilize the compound to prevent hydrolysis. Store in amber vials with molecular sieves (3Å) to control moisture. Periodic HPLC-UV analysis (λ = 254 nm) monitors degradation (e.g., aldehyde oxidation to carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
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1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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